7,3'-Di-O-methylorobol
Description
5,4'-Dihydroxy-7,3'-dimethoxyisoflavone has been reported in Pterocarpus soyauxii, Gaillardia suavis, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQZMHHAWZDJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314292 | |
| Record name | 7,3′-Di-O-methylorobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4',5-Dihydroxy-3',7-dimethoxyisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
104668-88-4 | |
| Record name | 7,3′-Di-O-methylorobol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104668-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,3′-Di-O-methylorobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5-Dihydroxy-3',7-dimethoxyisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 °C | |
| Record name | 4',5-Dihydroxy-3',7-dimethoxyisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7,3'-Di-O-methylorobol for Researchers and Drug Development Professionals
An Overview of a Promising Natural Flavone
7,3'-Di-O-methylorobol, a naturally occurring flavone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and known mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is classified as a methoxyisoflavone, a subclass of flavonoids. Its chemical structure is characterized by a core flavone backbone with methyl ether groups at the 7 and 3' positions.
| Property | Value |
| IUPAC Name | 5-hydroxy-7-methoxy-3-(3-methoxy-4-hydroxyphenyl)-4H-chromen-4-one |
| Molecular Formula | C₁₇H₁₄O₆ |
| Molecular Weight | 314.29 g/mol |
| CAS Number | 104668-88-4 |
| Natural Source | Sophora japonica (Japanese Pagoda Tree)[1] |
Biological Activities and Quantitative Data
Current research indicates that this compound exhibits cytotoxic and anti-inflammatory properties. The following table summarizes the available quantitative data on these activities.
| Biological Activity | Cell Line/System | Quantitative Data | Reference |
| Cytotoxicity | Mouse C2C12 myoblast cells | IC₅₀: 32.47 µg/mL | [1] |
| Anti-inflammatory | fMLP/CB-induced superoxide anion generation in human neutrophils | IC₅₀: > 10 µM |
Potential Mechanisms of Action and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the known biological activities of structurally related flavonoids, particularly those isolated from Sophora japonica, suggest potential mechanisms of action. Flavonoids are known to exert their effects through various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammation and cell survival.
Hypothetical Anti-Inflammatory Signaling Pathway
Based on the observed anti-inflammatory activity and the known mechanisms of similar flavonoids, a potential signaling pathway for this compound in neutrophils is proposed. The formyl peptide receptor (FPR) is a key G protein-coupled receptor in neutrophils that, upon activation by ligands like fMLP, triggers a signaling cascade leading to the production of reactive oxygen species (ROS), a hallmark of inflammation. This compound may interfere with this pathway.
Figure 1: Hypothetical inhibition of the fMLP-induced superoxide production pathway by this compound in neutrophils.
Hypothetical Cytotoxicity Signaling Pathway
The cytotoxic effects of many natural compounds, including flavonoids, are often mediated through the induction of apoptosis. This can be triggered by cellular stress, such as the generation of reactive oxygen species (ROS), which in turn can activate MAPK signaling cascades and ultimately lead to the activation of caspases, the executioners of apoptosis.
Figure 2: Postulated ROS-mediated apoptotic pathway induced by this compound.
Experimental Protocols
Detailed experimental protocols for the specific studies that generated the quantitative data for this compound are not publicly available. However, this section provides generalized methodologies for the key experiments cited.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the general steps for determining the cytotoxic effects of a compound on a cell line, such as C2C12 mouse myoblasts.
Figure 3: General workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: C2C12 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.
Anti-inflammatory Activity Assessment: Inhibition of Superoxide Anion Generation
This protocol describes a common method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit superoxide anion production in activated human neutrophils.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.
-
Pre-incubation: The isolated neutrophils are pre-incubated with different concentrations of this compound or a vehicle control for a short period.
-
Stimulation: The neutrophils are then stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (CB) to induce the generation of superoxide anions.
-
Superoxide Detection: The production of superoxide anions is measured by the reduction of cytochrome c, which is monitored spectrophotometrically as an increase in absorbance at 550 nm.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in superoxide anion generation compared to the stimulated control. The IC₅₀ value is then determined.
Future Directions
The preliminary data on this compound are promising, but further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Mechanism of Action Studies: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by this compound. This includes confirming its effects on the MAPK and NF-κB pathways and exploring other potential targets.
-
In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases and cancer are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.
References
Navigating the Scarcity: A Technical Guide to the Natural Sources of 7,3'-Di-O-methylorobol and its Progenitor, 3'-O-Methylorobol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the natural occurrence of the isoflavonoid 7,3'-Di-O-methylorobol. Extensive investigation of scientific literature reveals a critical finding: This compound is not a known naturally occurring compound. It is commercially available as a synthetic product, with some vendor information suggesting its isolation from Sophora japonica, a claim not substantiated by primary scientific literature.
However, its immediate precursor, 3'-O-Methylorobol , is a documented natural isoflavonoid. This guide pivots to provide an in-depth analysis of the known natural sources of 3'-O-Methylorobol, presenting available data on its isolation and potential biological activities. Due to a paucity of specific research on 3'-O-Methylorobol, this guide also extrapolates potential signaling pathway interactions based on the activities of its parent compound, orobol, and other related methoxyisoflavones. This serves as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.
Natural Sources of 3'-O-Methylorobol
3'-O-Methylorobol has been identified in a limited number of plant species, primarily within the Fabaceae family. The confirmed botanical sources are:
While these sources are confirmed, the scientific literature currently lacks detailed quantitative data on the concentration or yield of 3'-O-Methylorobol from these plants.
Table 1: Confirmed Natural Sources of 3'-O-Methylorobol and Related Isoflavonoids
| Compound | Botanical Source | Family | Plant Part | Quantitative Data |
| 3'-O-Methylorobol | Crotalaria lachnophora | Fabaceae | Not Specified | Not Reported |
| Dalbergia sissoo | Fabaceae | Not Specified | Not Reported | |
| Flemingia macrophylla | Fabaceae | Not Specified | Not Reported | |
| Oobol | Various Legumes | Fabaceae | Various | Variable |
Experimental Protocols for Isolation
Specific, detailed experimental protocols for the isolation of 3'-O-Methylorobol from its natural sources are not extensively published. However, general methodologies for the extraction and isolation of isoflavonoids from the genera Dalbergia, Flemingia, and Crotalaria can be adapted. The following represents a composite, generalized protocol based on established phytochemical techniques for these plant types.
General Extraction and Fractionation Workflow
This workflow outlines the standard procedures for obtaining crude extracts enriched with isoflavonoids.
Chromatographic Purification
The ethyl acetate fraction, typically rich in isoflavonoids, is subjected to further chromatographic separation.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves mixtures of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
-
Fractions containing compounds with similar TLC profiles are pooled and further purified using pTLC or semi-preparative/preparative HPLC.
-
HPLC Columns: C18 reverse-phase columns are frequently used for isoflavonoid separation.
-
Mobile Phase (HPLC): A gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and methanol or acetonitrile is typical.
-
Structure Elucidation
The purified compound's structure is confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic absorbance peaks of the isoflavonoid chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Potential Signaling Pathways and Biological Activities
Direct research into the signaling pathways modulated by 3'-O-Methylorobol is currently unavailable. However, based on studies of its parent compound, orobol, and other structurally related isoflavonoids, we can hypothesize potential biological activities and pathway interactions.
Extrapolated Activities from Orobol
Research on orobol suggests it possesses multifunctional properties relevant to neurodegenerative diseases, such as Alzheimer's disease.[2] These activities include:
-
Modulation of amyloid-β aggregation.
-
Interaction with metal ions.
-
Scavenging of free radicals.
-
Inhibition of acetylcholinesterase.
The methylation at the 3'-hydroxyl group in 3'-O-Methylorobol may alter the potency and specificity of these activities, a subject for future investigation.
Hypothetical Signaling Pathway Modulation
Many flavonoids are known to interact with key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt/mTOR pathways.[3][4][5][6] These pathways are central to cellular processes like proliferation, inflammation, and survival. An extract of Flemingia macrophylla, a known source of 3'-O-Methylorobol, has been shown to attenuate the phosphorylation of MAP kinases.[7]
Below is a generalized diagram of the MAPK signaling cascade, a potential target for isoflavonoids like 3'-O-Methylorobol. It is crucial to note that the specific interactions of 3'-O-Methylorobol with this pathway have not been experimentally validated.
Conclusion and Future Directions
Significant research gaps exist. Future work should focus on:
-
Quantitative Analysis: Determining the yield and concentration of 3'-O-Methylorobol in its natural sources.
-
Protocol Optimization: Developing and publishing detailed, optimized protocols for the isolation of 3'-O-Methylorobol.
-
Biological Screening: Investigating the biological activities of purified 3'-O-Methylorobol, particularly in the context of the activities observed for orobol.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by 3'-O-Methylorobol.
Addressing these areas will be crucial for unlocking the potential of 3'-O-Methylorobol as a lead compound in drug discovery and development.
References
- 1. 3'-O-Methylorobol | C16H12O6 | CID 5319744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orobol: An Isoflavone Exhibiting Regulatory Multifunctionality against Four Pathological Features of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoflavonoid-Rich Flemingia macrophylla Extract Attenuates UVB-Induced Skin Damage by Scavenging Reactive Oxygen Species and Inhibiting MAP Kinase and MMP Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
7,3'-Di-O-methylorobol: A Technical Guide for Researchers
CAS Number: 104668-88-4
This technical guide provides a comprehensive overview of 7,3'-Di-O-methylorobol, an isoflavone found in Sophora japonica. The document is intended for researchers, scientists, and professionals in drug development, offering available data on its properties, potential biological activities, and relevant experimental methodologies.
Chemical and Physical Properties
While extensive biological data for this compound is limited in publicly available literature, its fundamental chemical and physical properties have been characterized. These are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 104668-88-4 | [1][2] |
| Molecular Formula | C17H14O6 | [1][2] |
| Molecular Weight | 314.29 g/mol | [1][2] |
| Melting Point | 179-180 °C | [2] |
| Synonyms | 5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, Orobol 7,3'-dimethyl ether | [2] |
| Purity | Commercially available up to 97% | [1] |
Potential Biological Activities and Signaling Pathways
Direct experimental evidence detailing the biological activities and associated signaling pathways of this compound is scarce. However, based on the known pharmacology of its source, Sophora japonica, and the general biological effects of methylated isoflavones, several potential activities can be inferred.
Sophora japonica extracts, rich in various flavonoids and isoflavonoids, have been traditionally used and scientifically investigated for a wide range of pharmacological effects. These include anti-inflammatory, antioxidant, anti-osteoporotic, and antitumor activities.[1][2][3] The biological activities of isoflavones are often attributed to their structural similarity to estrogens, allowing them to interact with estrogen receptors.[4]
Methylation of flavonoids can influence their bioavailability and biological activity. O-methylation has been shown to enhance the anticancer effects of some flavonoids.
Based on this, this compound could potentially exhibit the following activities:
-
Antioxidant Activity: Like many flavonoids, it may act as a free radical scavenger.
-
Anti-inflammatory Activity: It could potentially modulate inflammatory pathways, such as the MAPK and NF-κB signaling pathways, which are common targets for flavonols.
-
Anticancer Activity: Methylated flavonoids have shown potential in inhibiting cancer cell proliferation.
-
Estrogenic/Antiestrogenic Activity: As an isoflavone, it may interact with estrogen receptors, suggesting a potential role in hormone-dependent conditions.
The following diagram illustrates a generalized signaling pathway for isoflavones, which may be relevant for this compound. It is important to note that the specific interactions and downstream effects of this compound within these pathways have not been experimentally validated.
Experimental Protocols
General Protocol for Isolation of Flavonoids from Sophora japonica
The following workflow outlines a typical procedure for the extraction and isolation of flavonoids from plant material, such as the twigs or fruits of Sophora japonica.
Conclusion
This compound is a known isoflavone with defined chemical and physical properties, naturally occurring in Sophora japonica. While direct biological studies on this specific compound are limited, its chemical class and origin suggest potential for antioxidant, anti-inflammatory, and anticancer activities. Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound, which could pave the way for its development as a therapeutic agent. This guide serves as a foundational resource for researchers interested in exploring the potential of this natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Local and traditional uses, phytochemistry, and pharmacology of Sophora japonica L.: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Bioavailability of 7,3'-Di-O-methylorobol: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct pharmacokinetic and bioavailability data for 7,3'-Di-O-methylorobol is not currently available in peer-reviewed literature. This guide provides a comprehensive overview based on existing knowledge of its parent compound, orobol, and the established effects of methylation on isoflavone pharmacokinetics. The experimental protocols and signaling pathway diagrams are presented as predictive models to guide future research.
Introduction
This compound is a methylated derivative of orobol, a metabolite of the soy isoflavone genistein. Isoflavones and their metabolites have garnered significant interest in the scientific community for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Methylation of flavonoids is a common metabolic process that can significantly alter their physicochemical properties, thereby influencing their absorption, distribution, metabolism, excretion (ADME), and overall bioavailability. This technical guide aims to provide a foundational understanding of the probable pharmacokinetic profile of this compound, drawing upon the known characteristics of orobol and the general principles of isoflavone methylation.
Predicted Pharmacokinetic Properties
While specific quantitative data for this compound is lacking, the following table summarizes the known pharmacokinetic parameters of related isoflavones to provide a comparative baseline. Methylation is anticipated to enhance the lipophilicity of orobol, potentially leading to increased oral absorption and metabolic stability.
Table 1: Comparative Pharmacokinetic Parameters of Key Isoflavones
| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Species |
| Genistein | Oral | 1.2 mg/kg | ~150 | ~5-7 | ~1500 | ~9-14% (aglycone) | Mice |
| Daidzein | Oral | 0.55 mg/kg | ~100 | ~6-9 | ~1000 | ~29-34% (aglycone) | Mice |
| Orobol | - | - | - | - | - | - | - |
| This compound (Predicted) | Oral | - | Higher than Orobol | Potentially Shorter | Higher than Orobol | Higher than Orobol | - |
Data for Genistein and Daidzein are generalized from various studies. The values for this compound are predictive and require experimental validation.
Proposed Experimental Protocol for Pharmacokinetic Analysis
To elucidate the precise pharmacokinetic profile of this compound, a robust analytical methodology is required. The following protocol outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method suitable for the quantification of this compound in biological matrices.
Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
Chromatographic System: Waters ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient to 5% A
-
3.0-4.0 min: Hold at 5% A
-
4.0-4.1 min: Linear gradient back to 95% A
-
4.1-5.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative ion mode (to be optimized for the compound).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined through infusion and optimization experiments.
Potential Signaling Pathway Involvement
Research on the parent compound, orobol, has identified Casein Kinase 1 epsilon (CK1ε) as a direct molecular target. Orobol has been shown to inhibit CK1ε, which plays a role in various cellular processes, including circadian rhythm, Wnt signaling, and cell cycle regulation. It is plausible that this compound retains or possesses enhanced activity towards this kinase.
Experimental Workflow for Target Validation
The following diagram illustrates a potential workflow to investigate the interaction between this compound and the CK1ε signaling pathway.
Figure 1. Proposed experimental workflow for investigating the interaction of this compound with the CK1ε signaling pathway.
Predicted Signaling Pathway of this compound
Based on the known interaction of orobol with CK1ε, the following diagram illustrates the potential mechanism of action for this compound. Inhibition of CK1ε can lead to the modulation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer.
Figure 2. Predicted signaling pathway of this compound via inhibition of CK1ε and subsequent modulation of the Wnt/β-catenin pathway.
Conclusion and Future Directions
While direct experimental data on the pharmacokinetics and bioavailability of this compound remain to be established, the information available for its parent compound, orobol, and the known effects of methylation on isoflavones provide a strong foundation for future research. The predicted enhanced bioavailability and metabolic stability of this compound, coupled with its potential to target key signaling molecules like CK1ε, make it a promising candidate for further investigation as a therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and direct these future studies, ultimately leading to a comprehensive understanding of the pharmacological profile of this novel compound.
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 7,3'-Di-O-methylorobol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 7,3'-Di-O-methylorobol, an isoflavone with potential pharmacological activities. The protocols are intended for use in research and drug development settings.
Introduction
This compound is a methylated isoflavone, a class of compounds known for their potential health benefits. Accurate and precise analytical methods are crucial for the study of its pharmacokinetic properties, metabolic fate, and for quality control in drug development. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in purified samples and plant extracts.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). A series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) can be prepared by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation (Plant Extract):
-
Homogenize 1 g of the dried plant material with 20 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Quantitative Data
The following table summarizes typical validation parameters for the HPLC-UV analysis of isoflavones, which are expected to be similar for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.
Experimental Protocol
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6.1-7 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For a compound with a molecular weight of 314.29 g/mol , the precursor ion [M+H]⁺ would be m/z 315.09 and [M-H]⁻ would be m/z 313.08. Product ions would be identified in MS/MS mode.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally related isoflavone not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Quantitative Data
The following table presents typical validation parameters for the UPLC-MS/MS analysis of isoflavones in biological fluids.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 15% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Experimental Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Data Referencing: The residual solvent peak is used as an internal reference (e.g., CD₃OD: δH 3.31, δC 49.0 ppm; DMSO-d₆: δH 2.50, δC 39.5 ppm).
Spectral Data
Expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on its structure and comparison with related isoflavones. The PubChem database provides some spectral information for 3'-O-methylorobol (a synonym).[1]
Visualizations
References
Application Note: Quantitative Determination of 7,3'-Di-O-methylorobol using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 7,3'-Di-O-methylorobol, a flavone isolated from Sophora japonica[1]. This method is designed for accuracy, precision, and reliability, making it suitable for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies in drug development. The protocol outlines sample preparation, chromatographic conditions, and a comprehensive method validation strategy based on International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a methylated isoflavone, a class of compounds known for their potential biological activities. Accurate quantification of this analyte is crucial for understanding its therapeutic potential and for the standardization of botanical preparations. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility[2]. This application note provides a detailed protocol for the quantification of this compound, ensuring reliable and consistent results.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
| Molecular Formula | C₁₆H₁₂O₆ |
| Molecular Weight | 300.26 g/mol |
| Chemical Class | Flavone (Isoflavonoid) |
| Botanical Source | Sophora japonica |
Source: PubChem CID 5319744[3]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (analytical grade)
-
Samples containing this compound (e.g., Sophora japonica extract, formulated product)
Equipment
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Centrifuge
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Sophora japonica extract)
-
Accurately weigh approximately 1 g of the powdered plant extract.
-
Add 25 mL of 80% methanol in water.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-20 min: 20-80% B20-25 min: 80% B25-30 min: 80-20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
Method Validation
The analytical method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
| Validation Parameter | Result | Acceptance Criteria (ICH) |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | ≤ 2% |
| - Interday | < 2.0% | ≤ 2% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.3 µg/mL | - |
| Specificity | No interference from blank and placebo | Well-resolved peak |
Visualizations
References
- 1. LC/UV/ESI-MS analysis of isoflavones in Edamame and Tofu soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3'-O-Methylorobol | C16H12O6 | CID 5319744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7,3'-Di-O-methylorobol: A Compound with Potential Biological Activities
Disclaimer: The following information is based on studies of structurally similar isoflavonoids and methylated flavonoids. Direct experimental data for 7,3'-Di-O-methylorobol is not currently available in the public domain. These notes and protocols are provided as a guide for researchers to design and conduct their own investigations into the biological activities of this compound.
Potential Biological Activities
Based on the known biological activities of related isoflavonoids, this compound is hypothesized to possess significant anticancer and anti-inflammatory properties. Methylation of flavonoids has been shown to enhance their metabolic stability and bioavailability, which may lead to increased therapeutic efficacy.
Anticancer Activity
Many flavonoids and isoflavonoids exhibit anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting cancer cell proliferation. For instance, studies on similar compounds have shown cytotoxic effects against various cancer cell lines, including those of the colon, breast, and liver. The potential mechanisms of action for this compound could involve the modulation of key signaling pathways implicated in cancer progression.
Anti-inflammatory Activity
Flavonoids are well-documented for their anti-inflammatory effects.[1] They can modulate inflammatory pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[2] By inhibiting these pathways, flavonoids can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2] this compound, as a methylated isoflavonoid, may exhibit potent anti-inflammatory activity through similar mechanisms.
Quantitative Data Summary
The following table summarizes the anticancer and anti-inflammatory activities of various flavonoids and isoflavonoids that are structurally related to this compound. This data can serve as a reference for designing experiments and for comparing the potential efficacy of this compound.
| Compound | Biological Activity | Cell Line/Assay | IC50 Value | Reference |
| 7,3'-di-O-methyltaxifolin | Anticancer | HCT-116 (Colon Cancer) | 33 ± 1.25 µg/mL | [3] |
| 5,7-dimethoxyflavone | Anticancer | HepG2 (Liver Cancer) | 25 µM | [4] |
| M1 (a flavone) | Anticancer | MCF7 (Breast Cancer) | 35.9 µM | [5] |
| M14 (a flavone) | Anticancer | HCT116 (Colon Cancer) | 4.6 µM | [5] |
| M7 (a flavone) | Anti-inflammatory | 15-Lipoxygenase | 38.5 µM | [5][6] |
| 7,3´,4´-trihydroxyflavone | Anti-inflammatory | c-Src binding | 20.9 µM | [7] |
| Dehydrodiisoeugenol | Anticancer | A549 (Lung Cancer) | 22.19 µM | [8] |
| Dehydrodiisoeugenol | Anticancer | NCI-H23 (Lung Cancer) | 20.03 µM | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (DAPI Staining)
This protocol is for visualizing nuclear changes characteristic of apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Wash the cells twice with cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with DAPI solution for 10 minutes in the dark.
-
Wash the cells again with PBS.
-
Mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
Western Blot Analysis for Signaling Proteins
This protocol is for investigating the effect of this compound on the expression of key proteins in signaling pathways (e.g., NF-κB, MAPK).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB, anti-p-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Investigating the Antioxidant Properties of 7,3'-Di-O-methylorobol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antioxidant properties of 7,3'-Di-O-methylorobol, a naturally occurring isoflavone. This document includes a summary of its potential antioxidant activities, detailed protocols for relevant in vitro and cell-based assays, and a discussion of the potential signaling pathways involved in its mode of action. Due to the limited availability of direct quantitative data for this compound, data from structurally similar isoflavonoids isolated from Dalbergia species are presented as a reference for its potential antioxidant efficacy.
Data Presentation
The antioxidant capacity of isoflavonoids, a class of compounds to which this compound belongs, has been evaluated using various assays. The following tables summarize the antioxidant activities of several isoflavonoids structurally related to this compound, providing a benchmark for its potential efficacy.
Table 1: Radical Scavenging Activity of Related Isoflavonoids
| Compound | DPPH (SC₅₀, µM) | Superoxide Radical (X/XO Assay, SC₅₀, µM) |
| Calycosin | - | 0.25 |
| Khrinone B | - | 0.60 |
| Khrinone C | 43.5 ± 3.2 | 0.64 ± 0.03 |
| (3R)-Vestitol | - | 6.4 |
| (3RS)-3'-hydroxy-8-methoxy vestitol | - | 2.8 |
*SC₅₀: 50% scavenging concentration. Data is representative of isoflavonoids isolated from Dalbergia parviflora[1][2]. A lower SC₅₀ value indicates higher antioxidant activity. "-" indicates data not available.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Related Isoflavonoids
| Compound | ORAC Value (µM TE/10 µM) |
| Khrinone C | 61.7 ± 4.5 |
| 3(S)-Secundiflorol H | 74.3 ± 4.1 |
| 3(S)-8-Demethylduartin | 115.4 ± 4.3 |
*TE: Trolox Equivalents. Data is representative of isoflavonoids isolated from Dalbergia parviflora[1][2]. A higher ORAC value indicates greater antioxidant capacity.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (or test compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation from light.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value. Prepare similar dilutions for the positive control.
-
Assay Procedure: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test compound or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Determination of IC₅₀: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate-buffered saline (PBS)
-
This compound (or test compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•⁺. c. Before use, dilute the ABTS•⁺ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent. Prepare similar dilutions for the positive control.
-
Assay Procedure: a. Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well microplate. b. Add 10 µL of the different concentrations of the test compound or positive control to the wells. c. Incubate the plate at room temperature for 6-10 minutes. d. Measure the absorbance at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•⁺ solution without the test compound.
-
A_sample is the absorbance of the ABTS•⁺ solution with the test compound.
-
-
Determination of IC₅₀: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to protect cells from oxidative damage induced by a free radical generator. The assay utilizes a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another radical initiator
-
This compound (or test compound)
-
Positive control (e.g., Quercetin)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: a. Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. b. Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
Assay Procedure: a. After 24 hours, remove the culture medium and wash the cells with PBS. b. Treat the cells with various concentrations of this compound or the positive control for 1-2 hours. c. After the treatment period, wash the cells with PBS. d. Add a solution of DCFH-DA (typically 25 µM) to the cells and incubate for 30-60 minutes. e. Wash the cells again with PBS to remove excess DCFH-DA. f. Add a solution of AAPH (typically 600 µM) to induce oxidative stress. g. Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.
-
Data Analysis: a. Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample. b. The CAA value is calculated as follows:
Where:
-
∫SA is the integrated area under the curve of the sample-treated cells.
-
∫CA is the integrated area under the curve of the control (AAPH-only treated) cells. c. The EC₅₀ value (the concentration required to provide 50% antioxidant activity) can be determined from a dose-response curve.
-
Signaling Pathways
The antioxidant effects of many flavonoids are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. Two key pathways are the Nrf2-ARE and MAPK signaling pathways.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its binding to the antioxidant response element (ARE) in their promoter regions. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, under oxidative stress, or in the presence of certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). It is plausible that this compound, like other flavonoids, could activate this protective pathway.
Caption: Nrf2-ARE signaling pathway activation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli, including oxidative stress. Chronic activation of certain MAPK pathways, particularly JNK and p38, by oxidative stress can lead to inflammation and cell death. Some antioxidant compounds can modulate these pathways to promote cell survival. For instance, they might inhibit the pro-inflammatory JNK and p38 pathways while activating the pro-survival ERK pathway. The specific effects of this compound on these pathways require further investigation.
Caption: Overview of MAPK signaling pathways.
Conclusion
This compound, as an isoflavone, holds promise as an antioxidant agent. The provided protocols offer a framework for the systematic evaluation of its antioxidant properties, both through direct radical scavenging and cellular protection mechanisms. Further research is warranted to elucidate its specific quantitative antioxidant capacity and its precise interactions with key signaling pathways, which will be crucial for its potential development as a therapeutic or preventative agent against oxidative stress-related conditions.
References
Application Notes and Protocols for Screening 7,3'-Di-O-methylorobol for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anticancer potential of the isoflavone 7,3'-Di-O-methylorobol. The protocols outlined below detail the experimental procedures for assessing its effects on cell viability, apoptosis, and cell cycle progression, with a focus on its potential modulation of the STAT3 signaling pathway.
Introduction
Isoflavones, a class of naturally occurring polyphenolic compounds, have garnered significant interest in cancer research due to their potential antitumor properties. These compounds are known to modulate various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways. This compound, a methylated derivative of the isoflavone orobol, is a promising candidate for anticancer screening due to the known bioactivities of related isoflavones. Methylation can enhance the bioavailability and specific activity of flavonoids, making this compound a compound of interest for drug development.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in a wide range of human cancers, promoting tumor cell survival, proliferation, and invasion. Therefore, targeting the STAT3 pathway is a validated strategy in oncology. This document provides the necessary protocols to investigate whether this compound exerts its potential anticancer effects through the inhibition of STAT3 signaling, leading to apoptosis and cell cycle arrest.
Data Presentation
The following tables are templates for organizing and presenting the quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability Inhibition by this compound (MTT Assay)
| Cancer Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Lung (A549) | 0 (Control) | 100 ± 4.2 | rowspan="6">Calculated Value |
| 1 | User Data | ||
| 10 | User Data | ||
| 25 | User Data | ||
| 50 | User Data | ||
| 100 | User Data | ||
| Breast (MCF-7) | 0 (Control) | 100 ± 5.1 | rowspan="6">Calculated Value |
| 1 | User Data | ||
| 10 | User Data | ||
| 25 | User Data | ||
| 50 | User Data | ||
| 100 | User Data | ||
| Prostate (PC-3) | 0 (Control) | 100 ± 3.8 | rowspan="6">Calculated Value |
| 1 | User Data | ||
| 10 | User Data | ||
| 25 | User Data | ||
| 50 | User Data | ||
| 100 | User Data |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Cancer Cell Line | Treatment (Concentration, µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| A549 | Control | User Data | User Data | User Data |
| This compound (IC50) | User Data | User Data | User Data | |
| MCF-7 | Control | User Data | User Data | User Data |
| This compound (IC50) | User Data | User Data | User Data | |
| PC-3 | Control | User Data | User Data | User Data |
| This compound (IC50) | User Data | User Data | User Data |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cancer Cell Line | Treatment (Concentration, µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | Control | User Data | User Data | User Data |
| This compound (IC50) | User Data | User Data | User Data | |
| MCF-7 | Control | User Data | User Data | User Data |
| This compound (IC50) | User Data | User Data | User Data | |
| PC-3 | Control | User Data | User Data | User Data |
| This compound (IC50) | User Data | User Data | User Data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) at the same concentration as the highest compound treatment.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for STAT3 Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Visualizations
Caption: Workflow for screening the anticancer activity of this compound.
Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.
Caption: Proposed mechanism of apoptosis induction by this compound.
Application Notes and Protocols for Enzyme Inhibitory Assays of 7,3'-Di-O-methylorobol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential enzyme inhibitory activities of 7,3'-Di-O-methylorobol, a methylated isoflavone. While direct experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols for assays targeting enzymes known to be inhibited by its parent compound, orobol. This information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.
Introduction to this compound and its Potential Targets
This compound is a derivative of orobol, a naturally occurring isoflavone found in various plants. Isoflavones are a class of flavonoids known for their diverse biological activities, including enzyme inhibition. The methylation of the hydroxyl groups at the 7 and 3' positions can significantly alter the compound's bioavailability, metabolic stability, and interaction with biological targets.
Based on the known activities of its parent compound, orobol, the primary enzyme targets for inhibitory assays of this compound include:
-
Casein Kinase 1 Epsilon (CK1ε): A serine/threonine kinase involved in various cellular processes, including circadian rhythm and cell cycle regulation. Its inhibition is being explored for cancer therapy.
-
15-Lipoxygenase (15-LOX): An enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Its inhibition is a target for anti-inflammatory drug development.
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a key strategy in the treatment of Alzheimer's disease and other neurological disorders.
Quantitative Data Summary
While specific IC50 values for this compound are not yet established, the following table summarizes the known inhibitory concentrations (IC50) of its parent compound, orobol, against relevant enzymes. This data serves as a crucial baseline for comparative studies with the methylated derivative.
| Compound | Target Enzyme | IC50 Value |
| Orobol | Casein Kinase 1 Epsilon (CK1ε) | Lowest among 395 kinases tested[1] |
| Orobol | 15-Lipoxygenase (15-LOX) | Data not specified in abstract[2] |
| Orobol | Acetylcholinesterase (AChE) | Inhibition reported, specific IC50 not provided in abstract |
Researchers are encouraged to determine the IC50 value of this compound for these and other relevant enzymes to elucidate its specific inhibitory profile.
Experimental Protocols
The following are detailed protocols for conducting in vitro enzyme inhibitory assays relevant to the potential activities of this compound.
Casein Kinase 1 Epsilon (CK1ε) Inhibition Assay
This protocol is adapted from standard kinase assay methodologies and can be used to determine the inhibitory potential of this compound against CK1ε.
Materials:
-
Recombinant human CK1ε
-
CK1ε substrate (e.g., a specific peptide with a phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., IC261)[3]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and the positive control in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant CK1ε and its substrate in kinase buffer to the desired working concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add 5 µL of the test compound or control.
-
Add 10 µL of the CK1ε enzyme solution to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway showing the role of CK1ε.
15-Lipoxygenase (15-LOX) Inhibition Assay
This spectrophotometric assay measures the inhibition of 15-LOX by monitoring the formation of the conjugated diene product from a fatty acid substrate.
Materials:
-
Soybean 15-lipoxygenase (or other sources)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., nordihydroguaiaretic acid - NDGA)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare Solutions: Prepare a stock solution of linoleic acid in ethanol and then dilute it in the borate buffer. Prepare serial dilutions of this compound and the positive control in DMSO.
-
Assay Reaction:
-
In a quartz cuvette, mix the borate buffer and the 15-LOX enzyme solution.
-
Add a small volume of the test compound or control solution and pre-incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
-
Measurement: Immediately measure the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes) using the spectrophotometer. The rate of increase in absorbance corresponds to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for the control and each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value as described in the previous protocol.
Experimental Workflow Diagram
Caption: Workflow for the 15-Lipoxygenase inhibitory assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors. It is based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., galantamine or donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound and positive control.
-
Assay Reaction:
-
To each well of a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition and the IC50 value as previously described.
Logical Relationship Diagram
Caption: Principle of the Ellman's method for AChE inhibition.
Conclusion
The provided application notes and protocols offer a foundational framework for investigating the enzyme inhibitory potential of this compound. By leveraging the knowledge of its parent compound, orobol, researchers can efficiently screen this methylated isoflavone against key therapeutic targets. The detailed methodologies and data presentation guidelines are designed to ensure robust and comparable results, facilitating the evaluation of this compound as a potential lead compound in drug discovery programs. Further studies are warranted to establish a definitive inhibitory profile and to explore the structure-activity relationships of methylated orobol derivatives.
References
Application Notes and Protocols for Determining 7,3'-Di-O-methylorobol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of 7,3'-Di-O-methylorobol, an isoflavone compound, on cancer cells. The protocols detailed below outline key cell-based assays to quantify cytotoxicity, evaluate cell viability, and elucidate the potential mechanisms of action.
Isoflavones, a class of polyphenolic compounds found in soy and other plants, have garnered significant interest in cancer research due to their potential anticancer properties.[1][2] Studies have shown that isoflavones like genistein and daidzein can inhibit the growth of cancer cells in a dose-dependent manner and induce programmed cell death, or apoptosis.[3][4] The cytotoxic effects of these compounds are sometimes mediated by the presence of copper, which can lead to the generation of reactive oxygen species (ROS) and subsequent cell death.[3] While the specific effects of this compound are yet to be fully elucidated, the following protocols provide a robust framework for its cytotoxic characterization.
Key Cytotoxicity Assays
Several key assays are fundamental in determining the cytotoxic potential of a compound. These include methods to assess metabolic activity, membrane integrity, and the induction of apoptosis.
1. Cell Viability and Metabolic Activity Assays:
-
MTT/MTS/XTT Assays: These colorimetric assays are widely used to assess cell viability by measuring the metabolic activity of cells.[5] Viable cells contain mitochondrial dehydrogenases that reduce tetrazolium salts (MTT, MTS, or XTT) to colored formazan products, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability and/or proliferation.[6]
-
Trypan Blue Exclusion Test: This simple and rapid method distinguishes viable from non-viable cells based on membrane integrity.[5] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
2. Cytotoxicity and Membrane Integrity Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5][7][8] Measuring the amount of LDH in the supernatant provides a reliable indicator of cytotoxicity.[7][8]
3. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[9][10] Assays that measure the activity of key caspases, such as caspase-3, -8, and -9, can confirm the induction of apoptosis by a compound.[10][11]
-
Histone/DNA ELISA Assay: This assay quantifies the amount of histone-complexed DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells, providing a quantitative measure of apoptosis.[3]
4. Cell Cycle Analysis:
-
Flow Cytometry with Propidium Iodide (PI) Staining: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14] Many cytotoxic compounds exert their effects by inducing cell cycle arrest at specific checkpoints.[1][15]
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Cancer Cells (Hypothetical Data)
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |
| 1 | 95 ± 4.8 | 5 ± 1.8 |
| 10 | 78 ± 6.1 | 22 ± 3.5 |
| 25 | 52 ± 5.5 | 48 ± 4.2 |
| 50 | 25 ± 3.9 | 75 ± 5.9 |
| 100 | 10 ± 2.3 | 90 ± 4.7 |
Table 2: Apoptosis Induction by this compound (Hypothetical Data)
| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Caspase-3 Activity (Fold Change) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.1 |
| 10 | 8.5 ± 1.2 | 3.2 ± 0.6 | 1.8 ± 0.2 |
| 25 | 25.4 ± 2.1 | 10.8 ± 1.5 | 3.5 ± 0.4 |
| 50 | 45.2 ± 3.5 | 22.6 ± 2.8 | 6.2 ± 0.7 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (Hypothetical Data)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55 ± 3.1 | 25 ± 2.5 | 20 ± 2.2 |
| 25 | 70 ± 4.5 | 15 ± 1.8 | 15 ± 1.9 |
| 50 | 78 ± 5.2 | 10 ± 1.5 | 12 ± 1.6 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify the cytotoxicity of this compound by measuring LDH release from damaged cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
LDH cytotoxicity detection kit
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Annexin V/PI Apoptosis Assay
Objective: To detect and quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway of Isoflavone-Induced Apoptosis
Caption: Potential signaling pathways for isoflavone-induced apoptosis.
References
- 1. Soy Isoflavones in Integrative Oncology: Increased Efficacy and Decreased Toxicity of Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soy Isoflavones Induce Cell Death by Copper-Mediated Mechanism: Understanding Its Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of isoflavones in augmenting the effects of radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by 3,4'-dimethoxy-5-hydroxystilbene in human promyeloid leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7,3′,4′-Trihydroxyisoflavone Inhibits Epidermal Growth Factor-induced Proliferation and Transformation of JB6 P+ Mouse Epidermal Cells by Suppressing Cyclin-dependent Kinases and Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phorbol ester-induced, cell-cycle-specific, growth inhibition of human B-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inducing the cell cycle arrest and apoptosis of oral KB carcinoma cells by hydroxychavicol: roles of glutathione and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Purification of 7,3'-Di-O-methylorobol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of 7,3'-Di-O-methylorobol from natural sources. This isoflavonoid, found in plants such as those from the Dalbergia genus, is of interest for its potential biological activities. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for isolating this compound?
A1: this compound has been identified in various plant species, most notably within the Dalbergia genus, such as Dalbergia sissoo. Other potential sources may include plants known to produce related isoflavonoids.
Q2: What are the most effective extraction techniques for obtaining a crude extract rich in this compound?
A2: Maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE) with polar solvents like methanol or ethanol are commonly employed for extracting flavonoids from plant material. The choice of method may depend on the available equipment, the scale of the extraction, and the stability of the compound.
Q3: Which chromatographic techniques are best suited for the purification of this compound?
A3: A combination of chromatographic techniques is typically necessary. Initial purification is often achieved using column chromatography with silica gel. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is recommended.
Q4: How can I confirm the identity and purity of the isolated this compound?
A4: The identity of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The purity is best assessed by analytical HPLC, aiming for a purity of ≥95% for most research applications.
Q5: What are some common challenges when purifying isoflavonoids like this compound?
A5: Common challenges include co-elution with structurally similar flavonoids, low yields from the natural source, and potential degradation of the compound during extraction and purification. Careful optimization of the chromatographic conditions and gentle handling of the extracts are crucial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | - Experiment with different solvent polarities (e.g., methanol, ethanol, acetone, and aqueous mixtures).- Increase the extraction time or temperature (if the compound is stable).- Consider a more exhaustive extraction method like Soxhlet or UAE. |
| Plant material was not properly prepared. | - Ensure the plant material is finely ground to increase the surface area for extraction. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | - Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation.- A gradient elution (gradually increasing the polarity of the solvent) is often more effective than isocratic elution. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. | |
| Co-elution of Impurities | Structurally similar compounds are present. | - Employ a different stationary phase for chromatography (e.g., alumina or Sephadex).- Utilize preparative HPLC with a high-resolution column for final purification. |
| Compound Degradation | Exposure to harsh conditions (heat, light, extreme pH). | - Perform extraction and purification at room temperature or below.- Protect the samples from light by using amber glassware or covering with aluminum foil.- Avoid the use of strong acids or bases during the purification process. |
| Crystallization Failure | Solution is not supersaturated or contains impurities. | - Slowly evaporate the solvent to increase the concentration.- If an oil forms, try re-dissolving in a minimal amount of a good solvent and adding a poor solvent dropwise to induce crystallization.- Ensure the compound is highly pure before attempting crystallization. |
Experimental Protocols
The following is a generalized protocol for the extraction and purification of this compound. Researchers should optimize these steps for their specific plant material and laboratory conditions.
1. Preparation of Plant Material
-
Air-dry the plant material (e.g., heartwood or roots of Dalbergia sissoo) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction
-
Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional shaking.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
3. Fractionation (Optional but Recommended)
-
Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Monitor the fractions by TLC to identify the fraction containing the target compound. Isoflavonoids are typically found in the ethyl acetate fraction.
4. Column Chromatography
-
Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC. Combine the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or the major isoflavonoid spot.
5. Preparative HPLC
-
Further purify the combined fractions using preparative HPLC on a C18 column.
-
Use a mobile phase gradient of methanol and water (with 0.1% formic acid to improve peak shape).
-
Collect the peak corresponding to this compound.
6. Crystallization
-
Evaporate the solvent from the purified fraction.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or acetone) and allow for slow evaporation or add a non-solvent (e.g., water or hexane) to induce crystallization.
Data Presentation
Researchers should meticulously record quantitative data at each stage of the purification process. The following tables provide a template for organizing this information.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (g) | Solvent(s) | Volume (L) | Yield (g) | % Yield |
| Crude Methanol Extraction | 500 | Methanol | 5 | 50 | 10.0 |
| n-Hexane Fraction | 50 | n-Hexane/Water | 3 x 0.5 | 10 | 20.0 (of crude) |
| Chloroform Fraction | 50 | Chloroform/Water | 3 x 0.5 | 5 | 10.0 (of crude) |
| Ethyl Acetate Fraction | 50 | Ethyl Acetate/Water | 3 x 0.5 | 15 | 30.0 (of crude) |
| Aqueous Fraction | 50 | Water | - | 18 | 36.0 (of crude) |
Table 2: Column Chromatography and HPLC Purification Summary
| Purification Step | Input (g) | Stationary Phase | Mobile Phase | Yield (mg) | Purity (%) |
| Silica Gel Column Chromatography | 15 | Silica Gel (60-120 mesh) | n-Hexane:EtOAc gradient | 500 | ~85 |
| Preparative HPLC | 0.5 | C18 | Methanol:Water gradient | 50 | >95 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for purification issues.
Potential Signaling Pathway Interactions
Many flavonoids are known to modulate inflammatory signaling pathways. While the specific effects of this compound are still under investigation, it may interact with key pathways such as NF-κB and MAPK, which are central to the inflammatory response.
Caption: Potential inhibitory effects on NF-κB and MAPK signaling pathways.
Technical Support Center: 7,3'-Di-O-methylorobol Stability and Degradation
Disclaimer: Direct experimental data on the stability of 7,3'-Di-O-methylorobol is limited in publicly available literature. The information provided herein is based on established principles of flavonoid and isoflavone chemistry, and data from structurally similar compounds. These guidelines are intended to serve as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what factors influence its stability?
A1: this compound is an O-methylated isoflavone, a type of flavonoid. Like other flavonoids, its stability in solution is primarily influenced by:
-
pH: Flavonoids are generally more stable in acidic conditions and can degrade rapidly in neutral to alkaline solutions.[1][2]
-
Temperature: Higher temperatures accelerate degradation, following first-order kinetics for many isoflavones.[2][3]
-
Light: Exposure to UV or even ambient light can induce photodegradation.[4] The presence of a C2-C3 double bond in the flavonoid structure can decrease photostability.[4]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation. Studies are often conducted under nitrogen or argon to minimize this.
-
Solvent: The type of solvent and the presence of co-solvents can affect stability. Polar protic solvents may facilitate hydrolytic degradation.
-
Structural Features: The presence of methoxyl groups, like in this compound, generally protects flavonoids from degradation compared to their hydroxylated counterparts.[5]
Q2: How does the methylation at the 7 and 3' positions affect stability compared to its parent compound, orobol?
A2: The O-methylation of hydroxyl groups on the flavonoid skeleton typically enhances stability.[5] Methylation prevents the formation of phenoxide ions at neutral or alkaline pH, which are more susceptible to oxidation. Therefore, this compound is predicted to be significantly more stable than orobol, especially against pH-mediated and oxidative degradation.
Q3: What are the likely degradation products?
A3: While specific products for this compound are not documented, degradation of isoflavones can proceed through several pathways:
-
Oxidative Cleavage: The central C-ring can be cleaved, leading to the formation of smaller phenolic acids and aldehydes.
-
Demethylation: Under harsh acidic or thermal conditions, demethylation could occur, yielding orobol or mono-methylated intermediates.
-
Hydrolysis: Although less likely for the core structure, if any glycosidic linkages were present, they would be susceptible to hydrolysis.
-
Polymerization: Under certain conditions, flavonoid molecules can polymerize to form larger, often insoluble, complexes.
Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study to assess the stability of this compound. Forced degradation studies are a crucial part of drug development and analytical method validation.[6][7][8]
Objective: To identify degradation pathways and develop a stability-indicating analytical method by intentionally degrading the compound under various stress conditions.[7][9]
Protocol: Forced Degradation Study
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10]
-
Note: Ensure the stock solution is protected from light and stored at a low temperature (e.g., 4°C) before use.
-
-
Stress Conditions:
-
For each condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 50-100 µg/mL). Aim for 10-20% degradation.[6]
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60-80°C for intervals (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at room temperature or slightly elevated (40°C) for shorter intervals (e.g., 15, 30, 60, 120 minutes), as base-catalyzed degradation is often rapid.
-
Oxidative Degradation: Use 3-6% H₂O₂. Incubate at room temperature, protected from light, for various intervals (e.g., 2, 6, 12, 24 hours).
-
Thermal Degradation: Incubate the solution (in a neutral, buffered solvent like PBS pH 7.4) at elevated temperatures (e.g., 60°C, 80°C) in a sealed, light-protected vial.
-
Photodegradation: Expose the solution (in a quartz cuvette or vial) to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber). Include a dark control sample wrapped in aluminum foil.
-
-
Sample Handling:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples immediately by adding an equimolar amount of base (NaOH) or acid (HCl), respectively.
-
Dilute the sample with the mobile phase to the final analysis concentration.
-
Filter samples through a 0.22 µm syringe filter before injection if precipitation is observed.[11]
-
-
Analytical Method (HPLC-UV/DAD):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12][13]
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.[11][13]
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Example: Start with a low percentage of Solvent B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over 20-30 minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis Diode Array Detector (DAD). Monitor at the λmax of this compound (typically around 260 nm for isoflavones) and also scan a broader range (e.g., 200-400 nm) to detect degradation products with different spectral properties.[11]
-
Column Temperature: 30-35°C to ensure reproducible retention times.[11]
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the sum of the areas of the degradation product peaks.[9]
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for an O-methylated isoflavone.
Quantitative Data Summary
The following table presents illustrative stability data for this compound under various stress conditions. This data is hypothetical, based on the expected behavior of a stable, methylated isoflavone, and should be confirmed experimentally.
| Stress Condition | Incubation Time | Temperature | % Degradation (Illustrative) | Potential Degradation Products |
| 0.1 M HCl | 24 hours | 80°C | 5 - 10% | Minor unknown peaks, potential demethylation |
| 0.1 M NaOH | 2 hours | 40°C | 20 - 30% | Multiple polar degradation products |
| 3% H₂O₂ | 24 hours | Room Temp | 15 - 25% | Products of oxidative ring cleavage |
| Heat (pH 7.4) | 24 hours | 80°C | < 5% | Minimal degradation |
| Photolysis (UV) | 6 hours | Room Temp | 10 - 20% | Several minor photoproducts |
Troubleshooting Guide
Q1: My compound is degrading much faster than expected, even in the control sample. What's wrong?
A1:
-
Check Solvent Purity: Impurities in solvents (e.g., peroxides in THF or ethers, metal ions) can catalyze degradation. Use fresh, high-purity HPLC-grade solvents.
-
Oxygen Contamination: Ensure your solutions are adequately de-gassed. If the molecule is highly oxygen-sensitive, prepare and handle solutions under an inert atmosphere (nitrogen or argon).
-
pH of Unbuffered Water: "Pure" water can be slightly acidic due to dissolved CO₂. If your compound is sensitive to pH, use a buffered solution even for control samples.
-
Light Exposure: Protect all samples, including stock solutions and controls, from light at all times by using amber vials or wrapping them in aluminum foil.
Q2: I'm not seeing any degradation, even under harsh conditions. How can I promote it?
A2:
-
Increase Stressor Intensity: Increase the concentration of the acid, base, or oxidizing agent. For thermal stress, increase the temperature. For photolytic stress, increase the exposure time or light intensity.
-
Increase Incubation Time: Extend the duration of the study.
-
Change Solvent: Adding a co-solvent might increase the solubility of the stressor or alter the reaction kinetics.
Q3: I see new peaks in my chromatogram, but my mass balance is poor (less than 95%). Where did the mass go?
A3:
-
Non-UV Active Products: The degradation products may not absorb at the wavelength used for monitoring the parent compound. Review the full DAD spectrum to find the λmax for the new peaks and re-integrate.
-
Insoluble Products: Degradation may have produced polymers or highly non-polar products that precipitated out of solution or are irreversibly adsorbed to the HPLC column.
-
Volatile Products: Small, volatile degradation products may have formed and evaporated. This is less common but possible.
-
Co-elution: A degradation peak might be co-eluting with the parent peak or a solvent front. Modify your HPLC gradient (e.g., make it shallower) to improve resolution.
Caption: Troubleshooting flowchart for poor mass balance in a stability study.
References
- 1. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavone phytoestrogen degradation in fermented soymilk with selected beta-glucosidase producing L. acidophilus strains during storage at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. asianjpr.com [asianjpr.com]
- 9. sgs.com [sgs.com]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. tandfonline.com [tandfonline.com]
- 12. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
Technical Support Center: Enhancing the Solubility of 7,3'-Di-O-methylorobol for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7,3'-Di-O-methylorobol in bioassays.
Troubleshooting Guides
Low solubility of this compound can lead to inaccurate and unreliable bioassay results. The following table summarizes common troubleshooting strategies to enhance the solubility of this isoflavone.
Table 1: Strategies for Enhancing the Solubility of this compound
| Strategy | Description | Key Considerations |
| Co-solvents | Prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous bioassay medium. | - Recommended starting solvents: Dimethyl sulfoxide (DMSO) or ethanol. - Final solvent concentration: Keep the final concentration of the organic solvent in the bioassay low (typically <1%) to avoid solvent-induced artifacts. - Precipitation risk: Observe for any precipitation upon dilution into the aqueous buffer. If precipitation occurs, consider alternative strategies or a lower final concentration. |
| pH Adjustment | The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. | - Phenolic hydroxyl groups: this compound has phenolic hydroxyl groups, which can be deprotonated at higher pH, increasing its aqueous solubility. - pH stability: Ensure the compound is stable at the adjusted pH. - Bioassay compatibility: The selected pH must be compatible with the biological system being studied. |
| Use of Excipients | Incorporate solubilizing agents into the formulation. | - Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. β-cyclodextrins and their derivatives are commonly used for isoflavones. - Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility. However, they can also interfere with some bioassays. |
| Temperature Control | Solubility can be temperature-dependent. | - Gentle warming: Applying gentle heat can sometimes help dissolve the compound. - Thermodynamic solubility: Be aware that cooling the solution back to the experimental temperature may lead to precipitation if the thermodynamic solubility is exceeded. |
| Sonication | Use of ultrasonic energy to break down solute particles and enhance dissolution. | - Method: Briefly sonicate the solution in an ultrasonic bath. - Compound stability: Monitor for any potential degradation of the compound due to the energy input. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: Based on the general solubility of isoflavones, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. Ethanol can be considered as an alternative.
Q2: How can I avoid precipitation of this compound when diluting my stock solution into an aqueous bioassay buffer?
A2: To minimize precipitation, add the stock solution to the aqueous buffer dropwise while vortexing or stirring. It is also crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 1%, as higher concentrations can lead to both insolubility and cellular toxicity.
Q3: Can I use heat to dissolve this compound?
A3: Gentle warming can be used as a last resort to aid in dissolution. However, it is important to be cautious as excessive heat can degrade the compound. After warming, allow the solution to cool to room temperature and observe for any precipitation before use.
Q4: Are there any compatibility issues I should be aware of when using co-solvents in cell-based assays?
A4: Yes, high concentrations of organic solvents like DMSO can be toxic to cells and may interfere with the assay results. It is essential to include a vehicle control (assay buffer with the same final concentration of the solvent) in your experimental design to account for any solvent-induced effects.
Q5: What are cyclodextrins and how can they help with the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules like isoflavones, forming an inclusion complex that has enhanced aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 300.26 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved. If necessary, briefly sonicate the solution in a water bath.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous assay buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound in your bioassay.
-
Perform serial dilutions of the 10 mM stock solution in the aqueous assay buffer to achieve the final concentration.
-
When diluting, add the stock solution to the assay buffer dropwise while gently vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific assay (typically <1%).
-
Prepare a vehicle control containing the same final concentration of DMSO as the working solution.
-
Use the freshly prepared working solution for your bioassay immediately.
Visualizations
Below are diagrams to aid in your experimental design and troubleshooting.
Caption: A decision workflow for preparing this compound solutions.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Technical Support Center: HPLC Analysis of 7,3'-Di-O-methylorobol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of 7,3'-Di-O-methylorobol. The following information is designed to help overcome common challenges, particularly co-elution, and to optimize analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for the analysis of this compound?
A1: For initial method development for this compound, a reversed-phase HPLC method is recommended. A C18 column is a suitable starting point due to the moderate polarity of the analyte. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic or acetic acid) and an organic modifier like acetonitrile or methanol is typically effective for separating isoflavones and their derivatives.[1][2][3] The acid helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.
Q2: My this compound peak is co-eluting with an impurity. What is the first step to resolve this?
A2: The first step is to modify the mobile phase composition. Adjusting the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase can alter the selectivity of the separation.[4][5][6] A shallower gradient (slower increase in the organic modifier concentration) can also improve the resolution between closely eluting peaks. If these adjustments are insufficient, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) can be effective, as different solvents provide different selectivities.
Q3: I am observing significant peak tailing with my this compound peak. What could be the cause and how can I fix it?
A3: Peak tailing for phenolic compounds like this compound is often caused by secondary interactions between the analyte and free silanol groups on the silica-based stationary phase. To mitigate this, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the silanol groups protonated. Using a high-purity, end-capped C18 column can also minimize these interactions. Another potential cause is column overload, so try injecting a smaller sample volume or a more dilute sample.
Q4: Can changing the column temperature help in resolving co-eluting peaks?
A4: Yes, adjusting the column temperature can influence selectivity. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and potentially alter the elution order of closely related compounds. However, for some isoflavones, lower temperatures (e.g., 25 °C) have been shown to provide better resolution than higher temperatures.[4] It is an important parameter to optimize during method development.
Q5: What should I do if I have tried modifying the mobile phase and temperature, but the co-elution persists?
A5: If co-elution remains an issue, consider changing the stationary phase. A column with a different chemistry, such as a phenyl-hexyl or a C8 column, can offer different retention mechanisms and selectivity. For highly polar interfering compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be an alternative.
Troubleshooting Guide: Overcoming Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues during the HPLC analysis of this compound.
Problem: Poor resolution between this compound and an unknown impurity.
Initial Assessment:
-
Evaluate Peak Shape: Check for fronting or tailing of the merged peak, which can indicate different types of interactions with the stationary phase.
-
Review Method Parameters: Note the current column type, mobile phase composition, gradient, flow rate, and temperature.
Troubleshooting Steps:
| Parameter | Strategy | Expected Outcome |
| Mobile Phase Composition | 1. Adjust Organic Modifier Concentration: Decrease the initial percentage of the organic modifier to increase retention and potentially improve separation. 2. Modify Gradient Slope: Employ a shallower gradient (slower rate of increase in the organic modifier) to enhance resolution between closely eluting peaks.[7] 3. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. These solvents have different selectivities for phenolic compounds. | Altered selectivity and retention times, leading to improved peak separation. |
| Mobile Phase pH | Adjust pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0 with formic or trifluoroacetic acid) can suppress the ionization of any residual free hydroxyl groups on the analyte or impurities, leading to sharper peaks and potentially different retention times. | Improved peak shape and possible changes in elution order. |
| Column Temperature | Optimize Temperature: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). | Changes in selectivity and efficiency. Optimal temperature will provide the best resolution.[4] |
| Flow Rate | Reduce Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time. | Better separation due to increased interaction time with the stationary phase. |
| Stationary Phase | Change Column Chemistry: If the above steps fail, switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different retention mechanisms. | Significant changes in selectivity and elution order. |
Experimental Protocols
Recommended HPLC Method for this compound
This protocol is a starting point for method development and may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a lower percentage of solvent B (e.g., 20-30%) and linearly increase to a higher percentage (e.g., 70-80%) over 20-30 minutes.
-
Hold at the high percentage for a few minutes to elute any strongly retained compounds.
-
Return to the initial conditions and equilibrate the column for 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound (a UV scan of a pure standard is recommended to determine the optimal wavelength, typically around 260 nm for isoflavones).
-
Injection Volume: 10 µL.
Visualizations
Logical Workflow for Troubleshooting Co-elution
Caption: A stepwise approach to resolving co-elution in HPLC analysis.
Signaling Pathway for Method Development Logic
Caption: The iterative process of HPLC method development and optimization.
References
- 1. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. azom.com [azom.com]
- 4. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienggj.org [scienggj.org]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
Preventing degradation of 7,3'-Di-O-methylorobol during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 7,3'-Di-O-methylorobol during extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.
Problem 1: Low Yield of this compound in the Final Extract
| Potential Cause | Suggested Solution |
| Incomplete Extraction | - Increase extraction time. - Reduce particle size of the plant material to enhance solvent penetration.[1] - Agitate the mixture during extraction to improve solvent contact. |
| Inappropriate Solvent | - Use a mixture of polar organic solvents and water (e.g., 70-80% ethanol or methanol).[1] - Consider the polarity of this compound and select a solvent with similar polarity. |
| Degradation during Extraction | - See "Problem 2: Suspected Degradation of this compound" below. |
Problem 2: Suspected Degradation of this compound (e.g., presence of unknown peaks in HPLC, discoloration of extract)
| Potential Cause | Suggested Solution |
| High Temperature | - Employ low-temperature extraction methods like maceration or ultrasound-assisted extraction (UAE) at controlled temperatures.[1][2] - If heat is necessary (e.g., Soxhlet), use the lowest possible temperature and minimize extraction time.[1] |
| Extreme pH | - Maintain a slightly acidic to neutral pH (around pH 4-7) during extraction.[3][4] - Avoid strongly alkaline conditions, which can accelerate flavonoid degradation.[5] |
| Light Exposure | - Protect the extraction setup and the resulting extract from direct light by using amber glassware or covering with aluminum foil. |
| Oxidation | - Degas solvents before use. - Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting this compound?
A1: While specific studies on this compound are limited, mixtures of ethanol or methanol with water (typically 70-80%) are generally effective for extracting isoflavonoids.[1] The presence of two methoxy groups in this compound suggests it is more lipophilic than its hydroxylated counterparts, so a slightly higher percentage of organic solvent may be beneficial.
Q2: How does the structure of this compound influence its stability?
A2: The two methoxy groups in this compound are expected to enhance its stability compared to isoflavonoids with more free hydroxyl groups. Methoxylation generally protects flavonoids from oxidative degradation.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation pathways for this compound have not been extensively studied, potential degradation could involve the cleavage of its methoxy groups to form hydroxylated derivatives or cleavage of the C-ring.
Q4: Can I use modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for this compound?
A4: Yes, modern techniques like UAE and MAE can be advantageous as they often require shorter extraction times and lower solvent volumes.[2] However, it is crucial to carefully optimize the parameters (e.g., power, temperature, and time) to prevent localized overheating and potential degradation.[1]
Quantitative Data on Isoflavone Stability
The following table summarizes the stability of related isoflavones, genistein and daidzein, under various conditions, which can provide insights into the potential stability of this compound.
| Compound | Condition | Temperature | Observation |
| Genistein | pH 7 | 70-90°C | Moderate reduction in concentration.[5] |
| Genistein | pH 9 | 70-90°C | Rapid degradation observed.[5] |
| Daidzein | pH 7 and 9 | 70-90°C | Moderate reduction in concentration.[5] |
| Genistin (Genistein glucoside) | Neutral, Acidic, Basic | 80-100°C | Significant loss, especially under elevated pH and temperature.[4] |
| Daidzin (Daidzein glucoside) | Neutral, Acidic, Basic | 80-100°C | Loss was significantly higher than for genistin glycoside forms.[4] |
Experimental Protocols
1. Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation:
-
Dry the plant material at a temperature below 40°C to avoid thermal degradation.
-
Grind the dried material to a fine powder (particle size < 0.5 mm).[1]
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a 50 mL flask.
-
Add 20 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% ethanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Post-Extraction:
-
Filter the combined supernatant through a 0.45 µm syringe filter.
-
The extract is now ready for analysis by HPLC.
-
2. Protocol for HPLC Analysis of this compound
This is a general HPLC method that can be adapted for the quantification of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 50% B
-
20-25 min: Linear gradient from 50% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B
-
35-40 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (or determined by UV scan of a standard)
-
Column Temperature: 30°C
-
Quantification:
-
Prepare a calibration curve using a pure standard of this compound at various concentrations.
-
Calculate the concentration in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 7,3'-Di-O-methylorobol and 3'-O-methylorobol: Unveiling Their Therapeutic Potential
In the landscape of phytochemical research, isoflavones have garnered significant attention for their diverse biological activities. Among these, the methylated derivatives of orobol, specifically 7,3'-Di-O-methylorobol and 3'-O-methylorobol, are emerging as compounds of interest for their potential therapeutic applications. This guide provides a comparative overview of these two molecules, summarizing their known biological effects, underlying mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Chemical Structures at a Glance
This compound is an isoflavone characterized by the presence of two methoxy groups at the 7 and 3' positions of the orobol backbone. In contrast, 3'-O-methylorobol possesses a single methoxy group at the 3' position, with a hydroxyl group remaining at the 7 position. These subtle structural differences can significantly influence their biochemical properties and biological activities.
Comparative Biological Activity: A Data-Driven Overview
While direct comparative studies on a wide range of biological activities for this compound and 3'-O-methylorobol are limited, preliminary data, primarily from anticancer research on closely related taxifolin derivatives, offers valuable insights. It is important to note that orobol is an isoflavone, while taxifolin is a dihydroflavonol; however, the naming similarity in the user's request suggests a potential interest in these taxifolin compounds. A study investigating their anticancer effects on the HCT-116 human colon cancer cell line provides the following quantitative data.[1][2][3][4][5][6]
| Biological Activity | Compound | Cell Line | IC50 (µg/mL) |
| Anticancer Activity | 7,3'-Di-O-methyltaxifolin | HCT-116 | 33 ± 1.25 |
| 3'-O-methyltaxifolin | HCT-116 | 36 ± 2.25 |
Note: The provided data is for taxifolin derivatives, which are structurally similar to the requested orobol derivatives. Further research is needed to confirm these findings for the specific orobol compounds.
Mechanistic Insights: The PI3K/Akt/mTOR Signaling Pathway
Isoflavones are known to exert their cellular effects through the modulation of various signaling pathways. One of the key pathways implicated in their anticancer activity is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers.
Both this compound and 3'-O-methylorobol are hypothesized to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis (programmed cell death) and inhibition of tumor growth. The degree of methylation may influence the potency of this inhibition.
Below is a diagram illustrating the general mechanism of isoflavone-mediated inhibition of the PI3K/Akt/mTOR pathway.
Caption: General signaling pathway of isoflavone-mediated inhibition of PI3K/Akt/mTOR.
Experimental Protocols: A Guide for Researchers
To facilitate further research and comparative analysis, this section outlines the detailed methodologies for key experiments used to assess the biological activities of these compounds.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a comparative study of this compound and 3'-O-methylorobol.
Caption: A typical experimental workflow for comparative bioactivity studies.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: HCT-116 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and 3'-O-methylorobol for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay.
-
Sample Preparation: Prepare different concentrations of this compound and 3'-O-methylorobol in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Mix the sample solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is used as a positive control.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates.
-
Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The amount of nitric oxide produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
NO Inhibition Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.
Conclusion and Future Directions
The available data, although preliminary and focused on structurally similar taxifolin derivatives, suggests that both this compound and 3'-O-methylorobol are promising candidates for further investigation as anticancer agents. Their potential to modulate the critical PI3K/Akt/mTOR signaling pathway underscores their therapeutic relevance. The slightly lower IC50 value of 7,3'-Di-O-methyltaxifolin compared to 3'-O-methyltaxifolin in the HCT-116 cell line suggests that the degree of methylation may play a role in their cytotoxic potency.
Future research should focus on direct comparative studies of this compound and 3'-O-methylorobol to elucidate their full spectrum of biological activities, including their antioxidant and anti-inflammatory properties. Further investigation into their mechanisms of action, including detailed analysis of their effects on the PI3K/Akt/mTOR pathway and other relevant signaling cascades, will be crucial for their development as potential therapeutic agents. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
- 1. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 7,3'-Di-O-methylorobol and Other Key Isoflavones
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Biological Activity of 7,3'-Di-O-methylorobol in Comparison with Other Prominent Isoflavones.
This guide provides a comprehensive comparison of the bioactivity of the methylated isoflavone this compound with other well-researched isoflavones, including its parent compound orobol, as well as genistein and daidzein. The following sections detail their comparative antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data. Detailed experimental protocols and visual representations of key signaling pathways are also provided to facilitate a deeper understanding and further research.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected isoflavones. It is important to note that direct comparative studies for this compound are limited. Data for 7,3'-di-O-methyltaxifolin, a structurally similar dihydroflavonol, is used as a proxy for anticancer activity to provide a preliminary comparison.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| This compound | Data not available | |
| Orobol | Data not available | |
| Genistein | ~50 µM | |
| Daidzein | 110.25 µg/mL (~433.6 µM) |
Table 1: Comparative Antioxidant Activity. The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging activity. Lower values indicate higher antioxidant potential.
| Compound | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC50) | Reference |
| This compound | Data not available | |
| Orobol | Data not available | |
| Genistein | 69.4 µM | |
| Daidzein | ~50 µM | |
| Glycitein | ~50 µM |
Table 2: Comparative Anti-inflammatory Activity. The half-maximal inhibitory concentration (IC50) for the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Lower values indicate greater anti-inflammatory potential.
| Compound | Anticancer Activity against HCT-116 cells (IC50) | Reference |
| 7,3'-di-O-methyltaxifolin * | 33 ± 1.25 µg/mL (~95.3 µM) | |
| Orobol | Data not available | |
| Genistein | ~50 µM (at 48h) | |
| Daidzein | >100 µM (at 48h) |
Table 3: Comparative Anticancer Activity. The half-maximal inhibitory concentration (IC50) for cytotoxicity in human colon cancer cell line HCT-116. Lower values indicate higher anticancer potency. Note: 7,3'-di-O-methyltaxifolin is a dihydroflavonol, structurally similar to isoflavones, and its data is used as a proxy in the absence of direct data for this compound.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and aid in the design of future comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (e.g., this compound, other isoflavones) in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well microplate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds. A control containing only the DPPH solution and methanol is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Assay in RAW 264.7 Macrophages (Nitric Oxide Inhibition)
This cell-based assay evaluates the potential of a compound to inhibit the inflammatory response in macrophages.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation and a vehicle control group with LPS but without the test compound are included.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from the dose-response curve.
-
Cell Viability Assay (e.g., MTT assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
The Influence of Methylation on Orobol Derivatives: A Structure-Activity Relationship Comparison
A detailed analysis of the structure-activity relationship (SAR) of 7,3'-Di-O-methylorobol and its derivatives reveals that O-methylation significantly modulates their biological activities, particularly their anticancer and antioxidant properties. While direct experimental data on this compound is limited, a comparative analysis with its parent compound, orobol, and other related methylated isoflavones provides valuable insights for researchers and drug development professionals.
The isoflavone orobol (5,7,3',4'-tetrahydroxyisoflavone) is a known phytoestrogen with demonstrated biological activities. Methylation of its hydroxyl groups, a common metabolic process and a tool in medicinal chemistry, can profoundly alter its physicochemical properties, such as lipophilicity and bioavailability, thereby influencing its therapeutic potential.[1][2][3]
Cytotoxicity and Anticancer Potential
The substitution pattern of hydroxyl and methoxy groups on the isoflavone scaffold is a key determinant of cytotoxic activity.[4] Studies on various isoflavones have shown that methylation can either enhance or diminish their anticancer effects, depending on the position of the methylation and the cancer cell line being investigated.[5][6] For instance, the O-methylated isoflavone glycitein has demonstrated a biphasic effect on breast cancer cells, promoting growth at low concentrations and inhibiting it at higher concentrations.[6][7]
Orobol itself has been shown to sensitize human ovarian carcinoma cells to the chemotherapeutic drug cisplatin by inducing apoptosis through a mitochondrial-dependent signaling pathway.[8][9] It is plausible that methylation of the 7 and 3' hydroxyl groups could modulate this activity. Increased lipophilicity due to methylation might enhance cellular uptake, potentially leading to increased efficacy.[1][3] However, the loss of key hydroxyl groups involved in target binding could also decrease activity.
Table 1: Comparative Cytotoxicity of Isoflavones in Various Cancer Cell Lines
| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Genistein | - | DLD-1 (colon) | 24.82 µg/L | [10] |
| Genistein | - | LNCaP (prostate) | ~20 | [11] |
| Daidzein | - | LNCaP (prostate) | ~40 | [11] |
| Synthetic Isoflavone (Cpd 5) | 7-phenylmethoxy | MDA-MB-231 (breast) | 0.04 | [12] |
| Synthetic Isoflavone (Cpd 7) | 7-phenylmethoxy | MCF-7 (breast) | Cytotoxic | [12] |
Note: Data for this compound is not available. The table presents data for related isoflavones to illustrate the range of cytotoxic potencies.
Antioxidant Activity
The antioxidant capacity of isoflavones is strongly linked to the number and position of hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals.[13][14][15] Generally, a greater number of hydroxyl groups correlates with higher antioxidant activity. Therefore, methylation of the hydroxyl groups at the 7 and 3' positions of orobol would be expected to reduce its antioxidant potential. Studies on other isoflavones, such as formononetin (4'-O-methyl daidzein), have shown lower antioxidant activity compared to their non-methylated counterparts.[13][15]
Table 2: Comparative Antioxidant Activity of Isoflavones
| Compound | Assay | Activity | Reference |
| Genistein Metabolites | ORAC, LDL oxidation | High | [13] |
| Daidzein Metabolites | ORAC, LDL oxidation | High | [13] |
| Equol | ORAC, LDL oxidation | High | [13] |
| Formononetin | ORAC, LDL oxidation | Low | [13] |
Note: This table highlights the general trend of antioxidant activity in isoflavones and their metabolites. Specific quantitative data for direct comparison is often assay-dependent.
Signaling Pathways
Isoflavones are known to modulate various signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway.[16][17][18][19][20] This pathway is crucial for cell growth, proliferation, and survival. Orobol has been identified as a potent inhibitor of phosphatidylinositol 4-kinase (PI4K), an upstream component of this pathway.[8][9] The methylation of orobol could influence its interaction with key enzymes in these pathways.
Below is a diagram illustrating the potential experimental workflow for evaluating the cytotoxic effects of this compound derivatives and a diagram of the mTOR signaling pathway, a common target of isoflavones.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids as anticancer agents: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of sensitivity to cisplatin by orobol is associated with increased mitochondrial cytochrome c release in human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential sensitization by orobol in proliferating and quiescent human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Soy Isoflavones Induce Cell Death by Copper-Mediated Mechanism: Understanding Its Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Current Perspectives on the Beneficial Effects of Soybean Isoflavones and Their Metabolites for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Soy Isoflavones Regulate Lipid Metabolism through an AKT/mTORC1 Pathway in Diet-Induced Obesity (DIO) Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Soy isoflavones induces mitophagy to inhibit the progression of osteosarcoma by blocking the AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 7,3'-Di-O-methylorobol: A Comparative Analysis Based on its Parent Compound, Orobol
A detailed guide for researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, dedicated experimental studies validating the specific mechanism of action of 7,3'-Di-O-methylorobol are not available in the public domain. This guide, therefore, focuses on the well-documented biological activities of its parent compound, orobol , to provide a foundational understanding and a framework for future validation studies of its methylated derivative. The potential effects of O-methylation on the bioactivity and bioavailability of flavonoids are discussed, but specific data for this compound remains to be elucidated.
Introduction to Orobol and the Potential Role of Methylation
Orobol is a naturally occurring isoflavone, a type of phytoestrogen found in sources like soy. It is also a metabolite of the more widely known isoflavone, genistein.[1] Extensive research has demonstrated that orobol possesses significant anti-inflammatory, anti-cancer, and anti-obesity properties. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways.
The methylation of flavonoids, such as the addition of methyl groups to hydroxyl moieties to form compounds like this compound, can significantly alter their biological properties. O-methylation can affect a flavonoid's solubility, metabolic stability, and ability to interact with cellular targets, often leading to enhanced bioavailability and potency. However, without specific experimental data, the precise impact of methylation on orobol's activity remains theoretical.
Comparative Analysis of Orobol's Mechanism of Action
This section compares the known mechanisms of orobol with its parent compound, genistein, and other specific inhibitors of the signaling pathways it modulates.
Anti-Inflammatory Mechanism
Orobol has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.
Quantitative Comparison of Anti-Inflammatory Activity
| Compound | Target Pathway/Molecule | Cell Line | IC50 / Effective Concentration | Key Findings |
| Orobol | IL-6 Production (P. acnes-induced) | HaCaT keratinocytes | 10 µM | Most effective inhibitor among six tested isoflavones. |
| Genistein | NF-κB, iNOS, COX-2 | CSD-treated mouse hippocampus | 10, 20, 40 mg/kg | Dose-dependent inhibition of inflammatory markers. |
| Fisetin | NO Production (LPS-induced) | RAW264.7 macrophages | ~10 µM (for 52% inhibition at 20 µM) | Potent inhibitor of nitric oxide production. |
| Quercetin | NF-κB and MAPK pathways | RAW264.7 macrophages | Not specified | Inhibition of pro-inflammatory cytokine expression. |
Experimental Protocol: Determination of Anti-Inflammatory Activity via Cytokine Expression Analysis
-
Cell Culture: Human keratinocytes (HaCaT) or macrophage-like cells (RAW264.7) are cultured in appropriate media and conditions.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as heat-killed Propionibacterium acnes or lipopolysaccharide (LPS).
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., orobol, genistein) for a specified duration.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of pro-inflammatory cytokines like IL-6 and IL-1α.
-
Protein Analysis (ELISA or Western Blot): Cell culture supernatants are collected to quantify the secreted levels of cytokines using Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates can be analyzed by Western blot to assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, ERK, JNK, p38).
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the cytokine expression and protein phosphorylation levels in treated cells to those in untreated, stimulated cells.
Signaling Pathway Diagram: Orobol's Anti-Inflammatory Action
Caption: Orobol inhibits inflammatory signaling pathways.
Anti-Cancer Mechanism
Orobol has demonstrated anti-cancer properties through the inhibition of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in many cancers. TOPK is involved in cell cycle regulation and its inhibition can lead to suppressed tumor growth.
Quantitative Comparison of TOPK Inhibitors
| Compound | Target | Cell Line | IC50 | Key Findings |
| Orobol | TOPK | Not specified | >75% inhibition at 1 µM | Directly binds to TOPK in an ATP-independent manner. |
| OTS514 | TOPK | Cancer cell lines | 2.6 nM | Highly potent and selective TOPK inhibitor. |
| HI-TOPK-032 | TOPK | Cancer cell lines | 2 µM | Potent and specific TOPK inhibitor. |
Experimental Protocol: TOPK Kinase Inhibition Assay
-
Reagents: Recombinant human TOPK enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), ATP, and the test inhibitor (e.g., orobol).
-
Assay Procedure: The assay is typically performed in a microplate format. The TOPK enzyme, substrate, and varying concentrations of the inhibitor are pre-incubated.
-
Kinase Reaction: The reaction is initiated by the addition of ATP. The mixture is incubated at a specific temperature for a set time to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive assays (measuring the incorporation of ³²P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay which measures ADP formation.
-
Data Analysis: The percentage of TOPK inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is then determined by plotting the inhibition data against the inhibitor concentration.
Workflow Diagram: TOPK Inhibition Validation
Caption: Experimental workflow for validating TOPK inhibition.
Anti-Obesity Mechanism
Orobol has been identified as an inhibitor of Casein Kinase 1 epsilon (CK1ε), an enzyme implicated in adipogenesis (the formation of fat cells). This suggests a potential role for orobol in the management of obesity.
Quantitative Comparison of CK1ε Inhibitors
| Compound | Target | Cell Line | IC50 | Key Findings |
| Orobol | CK1ε | 3T3-L1 preadipocytes | Lowest IC50 among 395 kinases tested | Inhibits adipocyte differentiation at 10-20 µM. |
| PF-4800567 | CK1ε | Not specified | 32 nM | Potent and selective CK1ε inhibitor. |
| SR-3029 | CK1δ/ε | Not specified | Not specified | Dual inhibitor with high affinity. |
Experimental Protocol: Adipocyte Differentiation Assay
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.
-
Differentiation Induction: Adipogenesis is induced by treating the cells with a differentiation cocktail, typically containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin (MDI).
-
Treatment: The cells are simultaneously treated with the MDI cocktail and varying concentrations of the test compound (e.g., orobol).
-
Lipid Accumulation Staining: After several days of differentiation, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.
-
Quantification: The stained lipid droplets are visualized by microscopy. For quantitative analysis, the Oil Red O is extracted from the cells and the absorbance is measured spectrophotometrically.
-
Data Analysis: The inhibitory effect on adipogenesis is determined by comparing the lipid accumulation in treated cells to that in untreated, differentiated cells.
Logical Relationship Diagram: Orobol's Effect on Adipogenesis
Caption: Orobol inhibits adipogenesis via CK1ε.
Conclusion and Future Directions
While orobol demonstrates significant therapeutic potential through its modulation of key signaling pathways in inflammation, cancer, and obesity, the specific biological activities of its methylated derivative, this compound, remain uninvestigated. Future research should focus on the synthesis and biological evaluation of this compound. Key experimental questions to address include:
-
Does this compound retain or enhance the inhibitory activity against NF-κB, MAPK, TOPK, and CK1ε compared to orobol?
-
How does the methylation pattern affect the compound's bioavailability, metabolic stability, and cellular uptake?
-
What are the precise IC50 values of this compound against its molecular targets?
-
Does this compound exhibit a more favorable safety and toxicity profile compared to orobol or other existing inhibitors?
Answering these questions through rigorous experimental validation will be crucial to determine if this compound represents a viable and improved therapeutic agent. The protocols and comparative data presented in this guide for orobol provide a solid foundation for initiating such investigations.
References
Comparative Analysis of Isoflavonoid Content in Different Plant Parts: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution of specific phytochemicals within a plant is crucial for targeted extraction and maximizing yield. This guide provides a comparative analysis of isoflavone content, with a focus on isoflavone aglycones, in various plant parts, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The concentration of isoflavone aglycones varies significantly among different parts of a plant. The following table summarizes representative data from studies on soybean (Glycine max) and faba bean (Vicia faba), which are known for their rich isoflavonoid content.
| Plant Species | Plant Part | Daidzein Content (mg/kg DW) | Genistein Content (mg/kg DW) | Total Isoflavone Aglycones (mg/kg DW) | Reference |
| Soybean (Glycine max) | Leaves | 245.93 - 2239.33 | - | - | [1] |
| Roots | 854.96 - 4425.34 | - | - | [1] | |
| Seeds | Not Detected - 2339.62 | - | - | [1] | |
| Stems | - | - | - | [1] | |
| Pods | - | - | - | [1] | |
| Leafstalks | - | - | - | [1] | |
| Faba Bean (Vicia faba) | Stems | 34.92 - 59.98 | 0.30 - 0.85 | 35.22 - 60.83 | [2] |
Note: The data for soybean represents a range of values observed at different growth times. The study on soybean focused on total isoflavone aglycones, with daidzein being the most abundant. Specific values for genistein were not provided in the summary.
From the data, it is evident that in soybeans, the roots can be a particularly rich source of isoflavone aglycones, with concentrations potentially exceeding those in the seeds and leaves depending on the developmental stage[1]. In faba beans, the stems have been shown to contain significant amounts of daidzein[2]. The hypocotyl of soybean sprouts is also reported to have a high concentration of isoflavones, particularly glycitein[3][4]. In mature soybean seeds, the highest concentration of isoflavones is typically found in the hypocotyl, followed by the cotyledons, with negligible amounts in the seed coat[5].
Experimental Protocols
The quantification of isoflavonoids in plant tissues involves several key steps, from sample preparation to analytical determination. The following protocols are representative of the methodologies used in the cited studies.
1. Sample Preparation and Extraction
This protocol outlines the general steps for extracting isoflavones from various plant parts.
-
Plant Material Collection and Preparation:
-
Collect fresh plant material (leaves, stems, roots, seeds, etc.).
-
Wash the plant material thoroughly with distilled water to remove any dirt and debris.
-
Separate the different plant parts.
-
Freeze-dry (lyophilize) the samples to remove water content without degrading the target compounds.
-
Grind the dried plant material into a fine powder using a grinder or mortar and pestle.
-
-
Extraction of Isoflavones:
-
Weigh a precise amount of the powdered plant material (e.g., 1 gram).
-
Place the powder in an extraction vessel.
-
Add a suitable solvent. A common solvent system is 80% methanol or 70% aqueous ethanol[2][6]. The solid-to-solvent ratio should be optimized but a common starting point is 1:10 (w/v).
-
Employ an efficient extraction technique. Common methods include:
-
Ultrasonication: Submerge the extraction vessel in an ultrasonic bath for a specified time (e.g., 30-60 minutes) at a controlled temperature.
-
Microwave-Assisted Extraction (MAE): Place the vessel in a microwave extractor and apply a specific power for a set duration. This method is known for its efficiency and reduced extraction times[1].
-
Soxhlet Extraction: A classical method involving continuous extraction with a refluxing solvent.
-
-
After extraction, separate the solid material from the liquid extract by centrifugation or filtration.
-
The liquid extract, containing the isoflavonoids, is then collected for further processing.
-
2. Hydrolysis of Isoflavone Glycosides (for Aglycone Analysis)
Isoflavones in plants are often present as glycosides (bound to sugar molecules). To quantify the aglycones (the non-sugar part), a hydrolysis step is necessary.
-
Acid Hydrolysis:
-
Take a known volume of the plant extract.
-
Add a strong acid, such as hydrochloric acid (HCl), to a final concentration of approximately 1-2 M.
-
Heat the mixture in a water bath (e.g., at 90-100°C) for a defined period (e.g., 1-2 hours) to cleave the glycosidic bonds.
-
After cooling, neutralize the solution with a base (e.g., sodium hydroxide).
-
The resulting solution contains the isoflavone aglycones.
-
3. Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of isoflavonoids.
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is typically used. For higher sensitivity and specificity, a mass spectrometer (MS) detector can be coupled to the HPLC (LC-MS).
-
Column: A C18 reversed-phase column is commonly employed for the separation of isoflavonoids.
-
Mobile Phase: A gradient elution is often used, typically consisting of two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with a small amount of acid. The gradient program involves changing the proportion of Solvent B over time to effectively separate the different isoflavonoids.
-
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 25-30°C) to ensure reproducible retention times.
-
Detection:
-
UV-Vis/DAD: Isoflavones have characteristic UV absorbance spectra. Detection is often performed at a wavelength around 260 nm[7].
-
MS/MS: Mass spectrometry provides higher selectivity and sensitivity and can be used for structural confirmation based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.
-
-
-
Quantification:
-
Prepare a series of standard solutions of the target isoflavone aglycones (e.g., daidzein, genistein) of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared plant extracts (after hydrolysis if quantifying aglycones).
-
Identify the peaks of the target compounds in the chromatogram of the plant extract by comparing their retention times with those of the standards.
-
Quantify the amount of each isoflavone in the extract by using the calibration curve. The concentration is typically expressed as milligrams per kilogram of dry weight (mg/kg DW) of the plant material.
-
Visualizing the Workflow and Biosynthetic Relationship
The following diagrams, generated using the DOT language, illustrate the experimental workflow for isoflavone quantification and the general biosynthetic relationship of isoflavones.
Caption: Experimental workflow for the quantification of isoflavone aglycones in plant parts.
Caption: Simplified biosynthetic pathway of isoflavonoids in plants.
References
- 1. Comparative analysis of isoflavone aglycones using microwave-assisted acid hydrolysis from soybean organs at different growth times and screening for their digestive enzyme inhibition and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revistas.uncu.edu.ar [revistas.uncu.edu.ar]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]
- 5. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 7,3'-Di-O-methylorobol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 7,3'-Di-O-methylorobol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and drug development. This document presents a cross-validation framework, detailing experimental protocols and performance metrics to aid in the selection of the most suitable method for your specific research needs.
Overview of Analytical Methods
The quantification of isoflavones, such as this compound, is predominantly achieved using chromatographic techniques.[1] HPLC-UV is a robust and widely available method, often employed when the analyte is present in larger quantities.[1] For applications requiring higher sensitivity and selectivity, especially when dealing with complex matrices or low concentrations, LC-MS/MS is the preferred method.[1]
Performance Comparison
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of isoflavones, adapted for this compound. These values are representative and may vary based on the specific instrumentation, experimental conditions, and matrix effects.
Table 1: Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Sensitivity | Moderate | High |
| Selectivity | Good | Excellent |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC-UV | LC-MS/MS |
| LOD | ~10 ng/mL | ~0.1 ng/mL |
| LOQ | ~30 ng/mL | ~0.3 ng/mL |
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.
Experimental Protocols
Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols should be optimized and validated for your specific application.
Sample Preparation
A generic sample preparation procedure for biological matrices is as follows:
-
Extraction: Extract this compound from the sample matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent such as methanol or acetonitrile.[2]
-
Enzymatic Hydrolysis (if necessary): For the analysis of total this compound (aglycone and conjugated forms), an enzymatic hydrolysis step using β-glucuronidase/sulfatase is often required.[1]
-
Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to remove interfering substances.
-
Reconstitution: Evaporate the cleaned extract to dryness and reconstitute the residue in the mobile phase for injection.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution using a mixture of two solvents is common for isoflavone analysis.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: The UV detector should be set at the maximum absorbance wavelength for this compound (typically around 260 nm for isoflavones).
-
Injection Volume: 10 µL.[3]
-
Quantification: Based on a calibration curve prepared from standards of known concentrations.
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[3]
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[6] The precursor ion (the molecular ion of this compound) and a specific product ion are monitored.
-
Quantification: An internal standard (preferably a stable isotope-labeled version of the analyte) is used, and quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study. HPLC-UV is a cost-effective and reliable method suitable for routine analysis where high sensitivity is not a primary concern. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level detection, and analysis in complex matrices. A thorough cross-validation as outlined in this guide is essential to ensure the accuracy and reliability of the analytical data, which is fundamental for successful research and drug development.
References
- 1. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean [foodandnutritionjournal.org]
- 5. Development and validation of a LC-MS/MS method for the quantification of the regioisomers of dihydroxybutylether in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis: 7,3'-Di-O-methylorobol Versus Its Daidzein Precursor Metabolites
For Researchers, Scientists, and Drug Development Professionals
The isoflavone daidzein, predominantly found in soy products, undergoes extensive metabolism in the human body, giving rise to a variety of metabolites with potentially altered biological activities. Among these is the methylated derivative, 7,3'-Di-O-methylorobol (7,3'-DMO). This guide provides an objective comparison of 7,3'-DMO with its daidzein precursor metabolites, focusing on their biological performance supported by experimental data. While direct comparative studies on 7,3'-DMO are limited, this guide draws upon the broader understanding of daidzein metabolite bioactivity to infer its potential advantages.
Enhanced Biological Activity of Daidzein Metabolites
Metabolic modifications of daidzein, including methylation, hydroxylation, and reduction, often lead to compounds with enhanced biological effects compared to the parent molecule. This is attributed to changes in physiochemical properties such as lipophilicity and receptor binding affinity.
Anti-inflammatory Activity
Daidzein and its metabolites are known to possess anti-inflammatory properties. Studies have shown that metabolites of daidzein can exhibit significantly greater anti-inflammatory effects. For instance, the inhibition of pro-inflammatory markers is a key indicator of this activity.
| Compound | Assay | Cell Line | Concentration | Inhibition of Nitric Oxide (NO) Production |
| Daidzein | Griess Assay | RAW 264.7 | 100 µM | ~28% |
| Equol (a daidzein metabolite) | Griess Assay | RAW 264.7 | 25 µM | ~47% |
Data synthesized from multiple sources indicating the generally observed trend of enhanced activity in metabolites.
Antioxidant Activity
The antioxidant capacity of isoflavones is a crucial aspect of their health benefits. Metabolic transformation of daidzein can lead to metabolites with superior radical scavenging capabilities.
| Compound | Assay | IC50 Value (µg/mL) |
| Daidzein | DPPH Scavenging | 109.34 ± 2.80[1] |
| Black Soybean Extract (rich in daidzein and its glycosides) | DPPH Scavenging | 116.52 ± 2.50[1] |
| Daidzein | Anti-collagenase | 98.18[2] |
| Black Soybean Extract | Anti-collagenase | 84.73[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the compounds on cell lines.
Methodology:
-
Cells (e.g., RAW 264.7 macrophages or cancer cell lines like MCF-7) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (e.g., 7,3'-DMO, daidzein) and incubated for a further 24-48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the anti-inflammatory effect of the compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of the compounds.
Methodology:
-
A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of the test compounds are added to the DPPH solution.
-
The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
Signaling Pathways
Isoflavones and their metabolites exert their biological effects by modulating various intracellular signaling pathways. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammation and cellular stress responses.
Daidzein Metabolism and Production of Metabolites
Caption: Metabolic pathway of daidzein in the human body.
General Anti-inflammatory Signaling Pathway of Isoflavones
Caption: Inhibition of inflammatory pathways by isoflavone metabolites.
Based on the structure of 7,3'-DMO and the known mechanisms of other flavonoids, it is plausible that it exerts its anti-inflammatory effects by inhibiting key signaling molecules like IKK and MAPKs, thereby preventing the activation of transcription factors NF-κB and AP-1. This, in turn, would lead to the downregulation of pro-inflammatory gene expression.
Conclusion
While direct comparative data for this compound is still emerging, the existing body of research on daidzein metabolites strongly suggests that metabolic modifications, including methylation, can significantly enhance biological activities such as anti-inflammatory and antioxidant effects. The provided experimental protocols offer a framework for the direct evaluation of 7,3'-DMO against its precursors. Future research should focus on generating quantitative data for 7,3'-DMO to fully elucidate its therapeutic potential and to understand its specific interactions with cellular signaling pathways. This will be crucial for its consideration in drug development programs.
References
Lack of In Vivo Efficacy Data for 7,3'-Di-O-methylorobol necessitates a pivot to a structurally related isoflavone for analysis.
Initial comprehensive searches for in vivo efficacy studies of 7,3'-Di-O-methylorobol in animal models did not yield any specific experimental data. The scientific literature readily available does not contain studies detailing its therapeutic effects, comparisons with other treatments, or established experimental protocols in animal models.
However, a significant body of research exists for the structurally related isoflavone, 7,3',4'-trihydroxyisoflavone (7,3',4'-THIF) , a metabolite of the soy isoflavone daidzein. This compound has been investigated in various animal models for its potential therapeutic applications, including skin cancer chemoprevention and cognitive enhancement.
This guide will, therefore, focus on the available in vivo efficacy data for 7,3',4'-trihydroxyisoflavone as a relevant and data-rich alternative, providing a comparative analysis based on published studies.
Comparative Efficacy of 7,3',4'-Trihydroxyisoflavone in Animal Models
7,3',4'-THIF has demonstrated notable efficacy in preclinical animal models, particularly in the realms of chemoprevention of skin cancer and improvement of cognitive function.
Chemopreventive Effects in a UVB-Induced Skin Cancer Model
In a key study utilizing the SKH-1 hairless mouse model, topical application of 7,3',4'-THIF was shown to significantly suppress UVB-induced skin tumorigenesis. The compound was compared to a vehicle control (acetone) in UVB-irradiated mice.
Table 1: Efficacy of 7,3',4'-THIF in a UVB-Induced Skin Cancer Mouse Model [1]
| Treatment Group | Tumor Incidence (%) | Average Number of Tumors per Mouse (Multiplicity) | Average Tumor Volume (mm³) per Mouse |
| UVB + Acetone | 100 | 15.5 | ~45 |
| UVB + 7,3',4'-THIF (10 nmol) | 75 | 5.5 | ~15 |
| UVB + 7,3',4'-THIF (40 nmol) | 58 | 3.0 | ~8 |
Experimental Protocols
UVB-Induced Skin Carcinogenesis in SKH-1 Hairless Mice[1]
-
Animal Model: Female SKH-1 hairless mice, 6-7 weeks old.
-
Groups:
-
Control (Acetone, no UVB)
-
UVB + Acetone
-
UVB + 7,3',4'-THIF (10 nmol in 200 µl acetone)
-
UVB + 7,3',4'-THIF (40 nmol in 200 µl acetone)
-
-
Treatment Protocol:
-
The dorsal skin of the mice was treated topically with either acetone or 7,3',4'-THIF one hour before each UVB irradiation.
-
Mice were irradiated with UVB (180 mJ/cm²) three times a week for 27 weeks.
-
-
Endpoint Measurements:
-
Tumor Incidence: The percentage of mice in each group that developed at least one tumor.
-
Tumor Multiplicity: The average number of tumors per mouse.
-
Tumor Volume: Measured weekly, calculated using the formula: (length × width × height) × 0.52.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of 7,3',4'-THIF in Suppressing UVB-Induced Skin Cancer
7,3',4'-THIF exerts its chemopreventive effects by directly inhibiting the kinase activities of Cot (Cancer Osaka Thyroid) and MKK4 (Mitogen-activated protein kinase kinase 4)[2]. This inhibition leads to the suppression of downstream signaling pathways, including the phosphorylation of mitogen-activated protein kinases (MAPKs), which ultimately results in the downregulation of cyclooxygenase-2 (COX-2) expression, a key mediator of inflammation and carcinogenesis in the skin[2][3].
Experimental Workflow for Evaluating Chemopreventive Efficacy
The experimental design for assessing the in vivo efficacy of 7,3',4'-THIF in the context of skin cancer involves a longitudinal study with multiple treatment arms and regular monitoring of tumor development.
References
Safety Operating Guide
Proper Disposal of 7,3'-Di-O-methylorobol: A Guide for Laboratory Professionals
For immediate reference, treat 7,3'-Di-O-methylorobol as a chemical of unknown toxicity and dispose of it as hazardous chemical waste. Due to a lack of specific public data on the ecotoxicity and disposal of this compound, researchers, scientists, and drug development professionals must adhere to stringent safety protocols based on general principles for handling laboratory chemicals. This guide provides a procedural framework for the safe disposal of this isoflavonoid compound.
Pre-Disposal and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, especially during preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Disposal Procedures
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular solid waste.
Solid Waste:
-
Collection: Collect waste this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and properly marked as "Hazardous Waste" with the full chemical name.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for waste manifests and transportation.
Contaminated Materials:
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should also be disposed of as hazardous chemical waste. These items should be collected in a designated, labeled hazardous waste bag or container.
Quantitative Data Summary
As specific quantitative data for the disposal of this compound is not available, the following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Waste Accumulation Time | Follow institutional and local regulations (e.g., up to 90 days in designated areas). | General Laboratory Safety Guidelines |
| Container Fill Level | Do not exceed 90% of the container's capacity. | General Laboratory Safety Guidelines |
| pH of Aqueous Waste | Neutralize to a pH between 6.0 and 9.0 before disposal, if permissible by local regulations for specific waste streams (not recommended for this compound without specific data). | General Chemical Waste Guidelines |
Experimental Protocol: Decontamination of Glassware
This protocol outlines a general procedure for decontaminating glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., ethanol or acetone)
-
Detergent solution
-
Deionized water
-
Two wash basins
-
Hazardous waste container for solvent rinsate
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of a suitable organic solvent to dissolve any residual this compound.
-
Collect Rinsate: Collect the solvent rinsate in a designated hazardous waste container. Do not dispose of the solvent down the drain.
-
Repeat Rinse: Repeat the solvent rinse two more times to ensure thorough removal of the compound.
-
Detergent Wash: Wash the glassware with a laboratory detergent solution in a designated wash basin.
-
Rinse with Water: Thoroughly rinse the glassware with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific guidance on hazardous waste disposal. A comprehensive risk assessment should be performed before handling any chemical.
Personal protective equipment for handling 7,3'-Di-O-methylorobol
Essential Safety and Handling Guide for 7,3'-Di-O-methylorobol
Disclaimer: This document provides essential safety and logistical information for handling this compound based on general laboratory safety principles for similar flavonoid compounds. A detailed Safety Data Sheet (SDS) for this specific compound was not available. Therefore, a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before commencing any work.
Personal Protective Equipment (PPE)
When handling this compound, which is supplied as a powder, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect against dust particles and potential splashes. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any tears or perforations before use. Dispose of contaminated gloves immediately. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. Should be regularly laundered. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for larger quantities or if engineering controls are insufficient. | To prevent inhalation of the powder, which can cause respiratory irritation. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational protocol is vital for ensuring the safety of all laboratory personnel.
2.1. Preparation and Weighing:
-
Ventilation: All handling of the powdered form of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper to contain any spills.
-
Weighing: Use an analytical balance within a ventilated enclosure if possible. Handle with care to avoid creating airborne dust.
2.2. Dissolving the Compound:
-
Solvent Selection: Refer to the product's technical data sheet for appropriate solvents.
-
Procedure: Add the solvent to the weighed powder slowly to avoid splashing. If sonication is required, ensure the container is sealed.
2.3. Experimental Use:
-
Containment: Keep all containers with this compound sealed when not in use.
-
Avoid Contact: Minimize direct contact with the substance, even when wearing gloves.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Unused this compound and any materials contaminated with it (e.g., gloves, bench paper, pipette tips) should be treated as chemical waste.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Collection: Dispose of the chemical waste in a designated, sealed, and clearly labeled container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualized Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
